Increased Lipophilicity (XLogP3) of 3-(2-Methylphenyl)furan vs. Unsubstituted 3-Phenylfuran
3-(2-Methylphenyl)furan exhibits a quantifiably higher calculated partition coefficient (XLogP3-AA) compared to the unsubstituted analog 3-phenylfuran. This difference is directly attributable to the presence of the ortho-methyl group on the phenyl ring, which increases the molecule's overall hydrophobicity [1].
| Evidence Dimension | Calculated Partition Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 3-Phenylfuran (CAS 13679-41-9): XLogP3-AA = 3.0 |
| Quantified Difference | Δ XLogP3-AA = +0.6 (a 20% relative increase) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable increase in lipophilicity can significantly impact performance in applications such as reversed-phase chromatography method development (leading to a longer retention time), biological membrane permeability in cell-based assays, and overall solubility in non-polar media, making it a distinct selection choice.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Phenylfuran (CID 167083). Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/ View Source
